molecular formula C6H4ClN3S B2484823 6-Chlorothiazolo[4,5-B]pyridin-2-amine CAS No. 1206248-17-0

6-Chlorothiazolo[4,5-B]pyridin-2-amine

Cat. No.: B2484823
CAS No.: 1206248-17-0
M. Wt: 185.63
InChI Key: DAKCANRQGNBAJS-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[4,5-B]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Scientific Research Applications

6-Chlorothiazolo[4,5-B]pyridin-2-amine has a wide range of applications in scientific research:

Preparation Methods

Chemical Reactions Analysis

6-Chlorothiazolo[4,5-B]pyridin-2-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Chlorothiazolo[4,5-B]pyridin-2-amine can be compared with other thiazolo[4,5-B]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKCANRQGNBAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(6-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide (364 mg, 1.256 mmol) in H2SO4 (4 ml, 75 mmol) was heated to 120° C. for 30 minutes, cooled to ambient temperature, basified with 10N NaOH and the resultant solids were collected by filtration to afford 6-chlorothiazolo[4,5-b]pyridin-2-amine (148 mg, 0.797 mmol, 63.5% yield) 1H NMR (500 MHz, DMSO-d6) δ ppm 8.19-8.24 (m, 2H) 8.09 (br. s., 2H).
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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